N-(3-methylphenyl)-5-nitro-2-furamide
Description
N-(3-Methylphenyl)-5-nitro-2-furamide is a nitro-substituted furanamide derivative characterized by a 5-nitro-2-furan carboxamide backbone and a 3-methylphenyl substituent. This compound belongs to a broader class of 5-nitro-2-furamides, which are known for their diverse biological activities, including trypanocidal, antiparasitic, and anticancer properties . The nitro group at the 5-position of the furan ring and the aromatic amide substituent are critical for its pharmacological profile.
Properties
IUPAC Name |
N-(3-methylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPHPQCJKBPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in N-(3-Trifluoromethylphenyl)-5-nitro-2-furamide enhances metabolic stability and lipophilicity compared to the methyl group in the target compound .
- Bulkier Substituents : Cyclohexyl (22a) and morpholinyl (14) groups may reduce solubility but improve target binding affinity due to steric effects .
Physicochemical Properties
Spectroscopic data (IR, NMR) and melting points highlight differences in molecular interactions:
- IR Spectra: All analogs show characteristic peaks for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and NO₂ (~1520 cm⁻¹). The trifluoromethyl group in 22m introduces strong C-F stretching (~1150 cm⁻¹) .
- NMR Data : The 3-methylphenyl substituent in the target compound would exhibit a singlet for the methyl group at ~2.3 ppm (¹H NMR) and aromatic protons in the 6.8–7.5 ppm range, distinct from the trifluoromethyl group’s deshielding effects in 22m .
Antiparasitic Activity
- Trypanocidal Activity: N-Cyclohexyl-5-nitro-2-furamide (22a) demonstrated potent activity against Trypanosoma cruzi (IC₅₀ = 0.8 µM), attributed to the nitro group’s redox cycling and the cyclohexyl group’s membrane penetration .
- Structure-Activity Relationship (SAR) : The 3-methylphenyl group in the target compound may offer moderate activity, while electron-deficient substituents (e.g., trifluoromethyl) enhance potency by stabilizing charge-transfer interactions with parasitic enzymes .
Anticancer Potential
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : LogP values (predicted) increase with hydrophobic substituents (e.g., trifluoromethyl: LogP ~2.5 vs. methyl: LogP ~1.8), influencing bioavailability and blood-brain barrier penetration .
- Metabolic Stability : The trifluoromethyl group in 22m reduces oxidative metabolism, extending half-life compared to the methyl-substituted analog .
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